

# Application Notes: N1-Methoxymethyl Picrinine as a Reference Standard in HPLC Analysis

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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

Cat. No.: B12381494

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## Introduction

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid identified in the plant species Alstonia scholaris. As a purified compound with a known chemical structure (Molecular Formula: C22H26N2O4, Molecular Weight: 382.46 g/mol), it serves as an essential reference standard for the accurate identification and quantification of this analyte in complex mixtures, such as herbal extracts and drug formulations, using High-Performance Liquid Chromatography (HPLC). These application notes provide a comprehensive protocol for the use of N1-Methoxymethyl picrinine as a reference standard, including a validated HPLC method and expected performance data.

## **Physicochemical Properties**



Property	Value
CAS Number	1158845-78-3[1]
Molecular Formula	C22H26N2O4[1]
Molecular Weight	382.46[2]
Appearance	White to off-white powder[3]
Purity	>98%[1][3]
Solubility	Soluble in methanol, acetonitrile, DMSO, and chloroform.[4]
Storage	Store at 2-8°C in a dry, dark place.[2]

# **Experimental Protocols**Preparation of Standard Solutions

A stock solution of **N1-Methoxymethyl picrinine** is prepared by accurately weighing approximately 10 mg of the reference standard and dissolving it in a 10 mL volumetric flask with HPLC-grade methanol to achieve a concentration of 1 mg/mL. The solution should be sonicated for 10 minutes to ensure complete dissolution.

Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL. These solutions are used to construct a calibration curve for quantitative analysis.

### **HPLC Method**

A reversed-phase HPLC method was developed for the analysis of **N1-Methoxymethyl picrinine**.



Parameter	Recommended Conditions
Instrument	Agilent 1260 Infinity II HPLC or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient	0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 254 nm
Injection Volume	10 μL

### **Method Validation**

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameter	Result
Linearity (Concentration Range)	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (Recovery)	98.5% - 101.2%
Precision (RSD%)	< 2.0%
LOD	0.1 μg/mL
LOQ	0.3 μg/mL

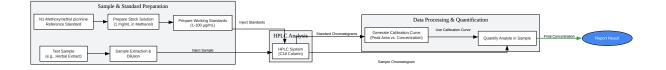
# Data Presentation Calibration Curve



A representative calibration curve for **N1-Methoxymethyl picrinine** is presented below. The peak area of the analyte is plotted against the corresponding concentration.

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.1
10	151.8
25	379.5
50	758.9
100	1517.3

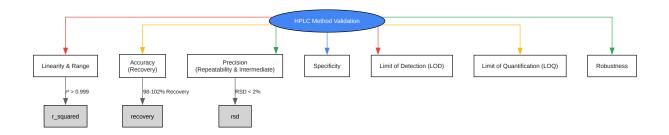
## **Visualizations**



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Caption: Workflow for the use of **N1-Methoxymethyl picrinine** as a reference standard in HPLC analysis.





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### References

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